molecular formula C17H13F2N3O2 B2785602 1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea CAS No. 2034561-70-9

1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea

货号 B2785602
CAS 编号: 2034561-70-9
分子量: 329.307
InChI 键: DCAXOMOELFVBAN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.

作用机制

The mechanism of action of 1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea involves the inhibition of BTK, a key enzyme in B-cell receptor signaling. BTK inhibition leads to the disruption of downstream signaling pathways, ultimately leading to the death of B-cells. This mechanism has been shown to be effective in the treatment of B-cell malignancies.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea have been extensively studied. The compound has been shown to selectively inhibit BTK, with minimal off-target effects. This selectivity has led to fewer adverse effects compared to other BTK inhibitors. Additionally, the compound has been shown to have good oral bioavailability and pharmacokinetic properties.

实验室实验的优点和局限性

1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea has several advantages for lab experiments. The compound is readily available and has been synthesized in large quantities. Additionally, the compound has been extensively characterized, with its mechanism of action and pharmacokinetic properties well understood. However, one limitation of the compound is its selectivity for BTK, which may limit its use in certain experimental settings.

未来方向

There are several future directions for research on 1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea. One area of research is the development of combination therapies, where the compound is used in combination with other drugs to improve its efficacy. Additionally, further research is needed to understand the potential of the compound in the treatment of other B-cell malignancies. Finally, there is a need for further optimization of the compound's pharmacokinetic properties to improve its clinical utility.
Conclusion
1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is a compound that has shown promising results in preclinical studies for the treatment of B-cell malignancies. The compound's selectivity for BTK and good pharmacokinetic properties make it an attractive candidate for further development. Further research is needed to fully understand the potential of the compound in the treatment of B-cell malignancies and to optimize its clinical utility.

合成方法

The synthesis of 1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea involves the reaction of 2,6-difluoroaniline with 6-furyl-3-pyridinemethanol in the presence of a base. The resulting intermediate is then treated with urea to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

科学研究应用

1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

属性

IUPAC Name

1-(2,6-difluorophenyl)-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2/c18-13-2-1-3-14(19)16(13)22-17(23)21-9-11-4-5-15(20-8-11)12-6-7-24-10-12/h1-8,10H,9H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAXOMOELFVBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CN=C(C=C2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。